molecular formula C8H6N2O B093491 4-Hydroxyquinazoline CAS No. 17227-47-3

4-Hydroxyquinazoline

Cat. No.: B093491
CAS No.: 17227-47-3
M. Wt: 146.15 g/mol
InChI Key: QMNUDYFKZYBWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinazoline (C₈H₆N₂O; CAS 491-36-1) is a nitrogen-containing heterocyclic compound with a quinazoline backbone substituted by a hydroxyl group at the 4-position. It serves as a critical scaffold in medicinal chemistry due to its versatile bioactivity, including PARP inhibition, anticancer, antimicrobial, and anti-inflammatory properties . Its molecular structure allows for facile derivatization, enabling the development of compounds with enhanced pharmacological profiles. For example, this compound derivatives like B1 exhibit potent PARP1 inhibition (IC₅₀ = 0.47 ± 0.0032 µM) and synthetic lethality in BRCA-mutated cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazolin-4-ol can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide. The reaction typically involves heating the mixture to around 125-130°C for several hours, resulting in the formation of Quinazolin-4-ol .

Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. This method is highly efficient and provides a straightforward route to Quinazolin-4-ol .

Industrial Production Methods: Industrial production of Quinazolin-4-ol often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The copper-mediated tandem C(sp2)–H amination and annulation method is particularly favored for its efficiency and high yield.

Chemical Reactions Analysis

From Isatoic Anhydride

A high-yield (85%) synthesis involves reacting isatoic anhydride with triethyl orthoformate in ethanol under reflux, catalyzed by ammonium acetate and thiamine hydrochloride (VB₁). The mechanism proceeds through ring-opening and re-cyclization :

text
Isatoic Anhydride → Intermediate Enamine → this compound

Conditions :

  • Reflux in ethanol (4 hours)

  • Catalysts: NH₄OAc (7.5 mmol), VB₁ (3 mol%)

  • Recrystallization solvent: Ethanol

Conrad–Limpach Reaction Variants

Modified Conrad–Limpach reactions enable the synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid derivatives. Hydrolysis with Na₂CO₃ yields stable intermediates, which undergo aminomethylation with paraformaldehyde and piperidine in 1,4-dioxane (requires HCl activation) .

Ring Expansion Reactions

This compound derivatives are synthesized via nucleophilic ring expansion. For example, reacting isatin-1-carboxamides with secondary amines in dry THF induces ring expansion to form This compound-4-carboxamides (yields: 68–85%) :

EntrySubstituent (R)Amine ComponentIC₅₀ (μM)
1HDiethylamine302
2ClPiperidine250
3HMorpholine298

Mechanism :

  • Nucleophilic attack at indolyl C-2.

  • Five-membered ring opening.

  • Re-cyclization to form a six-membered quinazoline.

Alkylation Reactions

Scandium triflate (Sc(OTf)₃) catalyzes the alkylation of this compound with 2-vinylpyridine in toluene at 110°C under inert conditions :

text
This compound + 2-Vinylpyridine → 3-(2-(Pyridin-2-yl)ethyl)quinazolin-4(3H)-one

Conditions :

  • Catalyst: Sc(OTf)₃ (0.1 mmol)

  • Solvent: Toluene

  • Yield: 82%

Triazolo Derivatives

Using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene), this compound reacts with 3H- triazolo[4,5-b]pyridine to form fused triazoloquinazolines (yield: 30%) .

Decarboxylation and Hydrolysis

The Gould–Jacobs reaction’s decarboxylation step is critical for generating this compound from ester precursors. Saponification of ethyl 4-oxo-3-carboalkoxyquinazoline with NaOH followed by thermal decarboxylation yields the parent compound :

text
Ethyl 4-oxo-3-carboethoxyquinazoline → this compound (via NaOH hydrolysis and Δ)

Photochemical Reactivity

Scientific Research Applications

Pharmaceutical Development

4-Hydroxyquinazoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique molecular structure allows for the development of potent inhibitors that can effectively block disease progression.

  • Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study synthesized a series of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and tested their effectiveness against human myelogenous leukemia K562 cells. One compound showed significant inhibitory activity with an IC50 value indicating its potential as an anticancer agent .
  • PARP Inhibition : this compound derivatives have also been identified as small molecular inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. These inhibitors can induce defective homologous recombination, leading to enhanced sensitivity in cancer cells resistant to conventional therapies .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways.

  • Enzyme Interaction Studies : The compound has been instrumental in understanding the modulation of specific biological activities, making it a valuable tool for elucidating complex biochemical processes. Its ability to affect enzyme kinetics allows researchers to investigate metabolic pathways relevant to various diseases .

Material Science

The compound is also being investigated for its potential applications in material science.

  • Advanced Materials : Research indicates that this compound can enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and performance, which is particularly beneficial in industrial applications .

Agricultural Chemistry

In the agricultural sector, this compound is being studied for its potential use as a pesticide or herbicide.

  • Sustainable Farming Practices : Its effectiveness in targeting specific pests suggests that it could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum chemicals. This application aligns with growing trends toward environmentally friendly pest management solutions .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell Line TestedIC50 Value (µM)Notes
Compound AK56215.2Significant inhibitory effect
Compound BHCT-1533.5Moderate activity
Compound CHCC193734.3Effective against PARPi-resistant cells

Table 2: Applications in Material Science

Application AreaDescription
Polymer EnhancementImproves mechanical properties and thermal stability
CoatingsIncreases resistance to environmental degradation

Mechanism of Action

The mechanism of action of Quinazolin-4-ol involves its interaction with various molecular targets and pathways. Quinazolin-4-ol derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, Quinazolin-4-ol derivatives can induce cell death in cancer cells. Additionally, Quinazolin-4-ol derivatives have been found to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparisons

PARP Inhibitors

4-Hydroxyquinazoline derivatives are compared with clinically approved PARP inhibitors (PARPis) such as Olaparib and experimental agents like Venadaparib :

Compound Target IC₅₀ (PARP1) Key Mechanism Resistance Profile
This compound PARP1 9.5 µM Competitive ATP binding Limited data
B1 (Derivative) PARP1 0.47 µM Induces ROS, mitochondrial depolarization Overcomes primary PARPi resistance
Olaparib PARP1/2 45.53 µM* Traps PARP-DNA complexes Common in HR-proficient cells
Venadaparib PARP1/2 1.4 nM Inhibits SSB repair Under investigation

*Olaparib’s IC₅₀ in HCT-15 cells .

Key Insights :

  • Potency : While this compound itself has moderate PARP1 affinity (IC₅₀ = 9.5 µM), its derivative B1 is ~20x more potent than Olaparib in resistant cell lines .
  • Mechanism : Unlike Olaparib, B1 induces reactive oxygen species (ROS) and mitochondrial membrane depolarization, providing a dual mechanism to bypass resistance .
  • Binding Interactions : B1 forms hydrogen bonds with PARP1 residues ASP766, GLY863, and SER904, stabilizing its binding pocket. Olaparib primarily interacts with catalytic residues (e.g., HIS862), making it susceptible to mutation-driven resistance .

Dual-Target Inhibitors

This compound derivatives like BET/PARP1 dual inhibitors (e.g., compounds from ) are compared to single-target PARPis:

Compound Targets IC₅₀ (PARP1) IC₅₀ (BET) Therapeutic Advantage
BET/PARP1 Inhibitor PARP1, BRD4 0.82 µM 0.76 µM Synthetic lethality in TNBC*
Olaparib PARP1/2 45.53 µM N/A Limited efficacy in TNBC

*TNBC: Triple-negative breast cancer .

Key Insights :

  • Dual inhibitors disrupt both DNA repair (via PARP1) and transcriptional regulation (via BET), expanding their utility in heterogeneous tumors .
  • This compound’s scaffold allows modular modifications to incorporate BET-inhibitory motifs, a flexibility absent in classical PARPis like Rucaparib .

Key Insights :

  • The parent compound’s poor bioavailability highlights the need for structural optimization, as seen in B1’s derivatization .

Key Insights :

  • This compound’s hydroxyl group enables diverse functionalization (e.g., amidation, alkylation), facilitating rapid SAR exploration .
  • Derivatives like 4-chloro-6,7-dimethoxyquinazoline show enhanced solubility and target affinity compared to the parent compound .

Q & A

Q. Basic: What are the common synthetic routes for 4-Hydroxyquinazoline, and what are their methodological limitations?

Answer:
Traditional synthesis methods include:

  • Thermal Cyclization : Reacting 2-aminobenzamides with substituted benzyl chlorides at high temperatures (e.g., 120–150°C) . Limitations include energy inefficiency and side reactions due to harsh conditions.
  • Transition Metal Catalysis : Using metals like Cu or Pd to facilitate cyclization. However, metal contamination can complicate purification and limit biomedical applications .
  • Electrochemical Synthesis : Emerging as a greener alternative using aluminum/carbon electrodes and acetic acid electrolyte at room temperature, producing high yields (~80–90%) .

Key Consideration : Optimize reaction conditions (temperature, solvent) to minimize byproducts and improve scalability.

Q. Advanced: How can researchers optimize electrochemical synthesis of this compound derivatives to enhance yield and selectivity?

Answer:
Methodological steps include:

  • Electrode Selection : Use aluminum anodes and carbon cathodes to stabilize reactive intermediates .
  • Electrolyte Tuning : Acetic acid enhances proton transfer, but testing mixed solvents (e.g., H2O/CH3CN) may improve solubility of precursors.
  • Controlled Potential : Apply cyclic voltammetry to identify optimal redox potentials for oxidative cyclization .
  • Substituent Screening : Electron-withdrawing groups on benzyl chlorides increase electrophilicity, accelerating cyclization.

Data Analysis : Compare yields via HPLC and characterize products using NMR/XRD to validate purity .

Q. Basic: What biological activities of this compound are well-characterized, and what assays are used to validate them?

Answer:
Established activities include:

  • Antimicrobial : Test via agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa) to measure IC50 values .
  • Anti-inflammatory : Assess COX-2 inhibition via ELISA .

Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .

Q. Advanced: How can contradictions in biological activity data for this compound derivatives be resolved?

Answer:
Address discrepancies through:

  • Dose-Response Analysis : Use non-linear regression to confirm EC50/IC50 consistency .
  • Structural Elucidation : Compare XRD data of active vs. inactive derivatives to identify critical functional groups (e.g., hydroxyl vs. methoxy substitutions) .
  • Replication : Repeat assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Statistical Tool : Apply ANOVA to assess inter-experimental variability .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. Advanced: How should researchers analyze conflicting spectral data (e.g., NMR, IR) for novel this compound analogs?

Answer:

  • Database Cross-Referencing : Use SciFinder or Reaxys to compare experimental data with literature values (e.g., δH in DMSO-d6) .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental peaks .
  • Crystallography : Resolve ambiguous structures via single-crystal XRD .

Troubleshooting : Check solvent purity and calibrate instruments before analysis .

Q. Basic: How to design a robust experimental framework for studying this compound’s structure-activity relationships (SAR)?

Answer:

  • Variables : Independent variables = substituent groups (e.g., halides, alkyl chains); dependent variable = bioactivity (e.g., IC50) .
  • Hypothesis Testing : Predict that electron-deficient substituents enhance anticancer activity via π-stacking with DNA .
  • Controls : Include unmodified this compound and vehicle controls .

Q. Advanced: What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management in this compound research?

Answer:

  • Repositories : Deposit spectral data in Chemotion or RADAR4Chem with standardized metadata (e.g., DOI assignments) .
  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time data sharing .
  • Terminology Services : Align analytical methods with IUPAC nomenclature via NFDI4Chem’s knowledge base .

Properties

IUPAC Name

3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
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DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

491-36-1
Record name 4(1H)-Quinazolinone
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Record name 4-Hydroxyquinazoline
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Record name Quinazolin-4(1H)-one
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Record name 4-QUINAZOLINONE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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